Product packaging for N-(6-Bromo-5-methylpyridin-3-yl)acetamide(Cat. No.:CAS No. 96206-67-6)

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Cat. No.: B057909
CAS No.: 96206-67-6
M. Wt: 229.07 g/mol
InChI Key: SJELRIJOZZSNHS-UHFFFAOYSA-N
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Description

N-(6-Bromo-5-methylpyridin-3-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B057909 N-(6-Bromo-5-methylpyridin-3-yl)acetamide CAS No. 96206-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-bromo-5-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJELRIJOZZSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541592
Record name N-(6-Bromo-5-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96206-67-6
Record name N-(6-Bromo-5-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Pyridine Chemistry

Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals and natural products like certain vitamins and alkaloids. nih.gov The pyridine nucleus is a common feature in numerous FDA-approved drugs, making its chemistry a cornerstone of medicinal chemistry research. pharmint.netmdpi.com The synthesis and functionalization of pyridine derivatives are therefore critical areas of study aimed at discovering new therapeutic agents. nih.govpharmint.net

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is situated within this extensive field as a polysubstituted pyridine derivative. The electronic properties of the pyridine ring are significantly influenced by the nitrogen atom, which makes the ring electron-deficient and affects its reactivity in substitution reactions. nih.gov The specific placement of the bromo, methyl, and acetamide (B32628) groups on the this compound ring dictates its reactivity and potential for further chemical modification, making it a bespoke tool for constructing complex target molecules.

Significance of Bromo Substituted Pyridyl Acetamides in Heterocyclic Synthesis

The strategic importance of N-(6-Bromo-5-methylpyridin-3-yl)acetamide in heterocyclic synthesis stems from the functionalities of its substituents, particularly the bromine atom and the acetamide (B32628) group.

The bromine atom at the 6-position is a key functional group that renders the molecule amenable to a variety of cross-coupling reactions. Brominated heterocycles are widely regarded as versatile intermediates in synthetic and medicinal chemistry. They serve as excellent precursors for palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This capability allows for the bromine atom to be replaced by a wide range of other functional groups or molecular fragments, enabling the systematic exploration of chemical space and the generation of diverse molecular libraries for drug discovery and agrochemical development. mdpi.com

The acetamide group also plays a crucial role. Research on a closely related positional isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has demonstrated the utility of the acetamide moiety in facilitating palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com In that study, the amide was found to be a more suitable starting material for these coupling reactions compared to the corresponding primary amine. mdpi.com This highlights the significance of the acetamido group in modulating the reactivity of the molecule and ensuring efficient synthesis of more complex pyridine (B92270) derivatives. mdpi.com Therefore, the bromo-substituted pyridyl acetamide framework is a valuable platform for constructing novel heterocyclic compounds.

Overview of Current Research Trajectories and Gaps

Direct Synthesis Routes for this compound

The most direct methods for the synthesis of this compound involve the formation of the amide bond as a key step. These routes can be broadly categorized into the acylation of a pre-functionalized pyridine ring and the halogenation of an acetamide (B32628) precursor.

Amidation Reactions of Bromo-Methylpyridin-amines

A primary and widely utilized approach for the formation of this compound is the acylation of the corresponding amine precursor, 6-bromo-5-methylpyridin-3-amine. This transformation is typically achieved through the use of common acetylating agents.

Acetic anhydride (B1165640) is a frequently employed reagent for the acetylation of amines due to its reactivity and ease of handling. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of the acetamide and acetic acid as a byproduct.

A general procedure for this transformation involves dissolving the amine precursor, 6-bromo-5-methylpyridin-3-amine, in a suitable inert solvent such as dichloromethane (B109758) or pyridine. Acetic anhydride is then added, often at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. The reaction mixture is subsequently stirred at room temperature or with gentle heating to drive the reaction to completion.

While a specific procedure for 6-bromo-5-methylpyridin-3-amine is not extensively detailed in the literature, a well-documented synthesis of the isomeric N-[5-Bromo-2-methylpyridine-3-yl]acetamide provides a representative example of this methodology. In this synthesis, 5-bromo-2-methylpyridin-3-amine (B1289001) is treated with acetic anhydride in acetonitrile (B52724) at 60 °C in the presence of a catalytic amount of sulfuric acid. mdpi.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is precipitated by the addition of water. mdpi.com This method resulted in a high yield of the desired acetamide. mdpi.com

Table 1: Reaction Conditions for Acetylation of Bromo-Methylpyridin-amines with Acetic Anhydride

Starting Material Reagents Solvent Temperature Yield Reference
5-bromo-2-methylpyridin-3-amine Acetic anhydride, H₂SO₄ (cat.) Acetonitrile 60 °C 85% mdpi.com
Acetylation using Acetyl Chloride

Acetyl chloride is another powerful acetylating agent that can be used for the amidation of 6-bromo-5-methylpyridin-3-amine. Due to its higher reactivity compared to acetic anhydride, reactions with acetyl chloride are often faster and can proceed under milder conditions. However, this increased reactivity also necessitates careful control of the reaction conditions to avoid side reactions. The reaction produces hydrochloric acid as a byproduct, which typically requires the use of a base to neutralize.

A general protocol for the acetylation of an aromatic primary amine with acetyl chloride involves dissolving the amine in a suitable solvent and adding acetyl chloride dropwise, often in the presence of a base like triethylamine (B128534) or in a brine solution containing sodium acetate (B1210297). ias.ac.in The base serves to scavenge the HCl generated during the reaction. ias.ac.in The reaction is typically carried out at room temperature. ias.ac.in While this method is widely applicable, specific adaptations for 6-bromo-5-methylpyridin-3-amine would be necessary to optimize the yield and purity of the final product. ias.ac.inheteroletters.org

Table 2: General Conditions for Acetylation of Aromatic Amines with Acetyl Chloride

Amine Type Reagents Solvent System Temperature Key Feature Reference

Halogenation Strategies on Precursor Pyridyl Acetamides

An alternative synthetic approach involves the introduction of the bromine atom onto a pre-existing pyridyl acetamide ring. This strategy would start with N-(5-methylpyridin-3-yl)acetamide, which would then undergo electrophilic bromination. The directing effects of the substituents on the pyridine ring are crucial in this approach. The acetamido group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. Therefore, the regioselectivity of the bromination would need to be carefully controlled to achieve bromination at the desired C-6 position. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. While plausible, specific examples of this halogenation strategy to produce this compound are not prominently documented in scientific literature.

Synthesis of Key Pyridine Intermediates Preceding Acetamide Formation

The availability of the key precursor, 6-bromo-5-methylpyridin-3-amine, is critical for the direct amidation routes. The synthesis of this intermediate often involves multi-step sequences starting from more readily available pyridine derivatives.

Synthesis of 5-Bromo-2-methylpyridin-3-amine

While the specific synthesis of 6-bromo-5-methylpyridin-3-amine is not extensively detailed, the synthesis of its isomer, 5-bromo-2-methylpyridin-3-amine, is well-documented and provides insight into the general synthetic strategies for such compounds. A common route to this intermediate is the reduction of a nitro-substituted pyridine.

For instance, 5-bromo-2-methylpyridin-3-amine can be synthesized in high yield by the reduction of 2-methyl-3-nitro-5-bromopyridine. chemicalbook.com This reduction is effectively carried out using iron powder in a mixture of methanol (B129727) and water, with ammonium (B1175870) chloride as an additive, under reflux conditions. chemicalbook.com The reaction proceeds to completion within a few hours, and the desired amine can be isolated after filtration and removal of the solvent. chemicalbook.com

Another reported method for a similar precursor, 2-bromo-5-methylpyridin-3-amine, involves the reduction of 2-bromo-5-methyl-3-nitropyridine (B1280105) using iron powder in acetic acid. chemicalbook.com The reaction is initially warmed and then stirred at ambient temperature for an extended period to ensure complete conversion. chemicalbook.com

Table 3: Synthesis of Bromo-Methylpyridin-amine Isomers

Product Precursor Reagents Solvent Conditions Yield Reference
5-bromo-2-methylpyridin-3-amine 2-methyl-3-nitro-5-bromopyridine Fe powder, NH₄Cl Methanol/Water 80 °C, 2 h 95% chemicalbook.com

Synthesis of Related Bromo-Methylpyridine Derivatives

The synthesis of various bromo-methylpyridine derivatives provides insight into the chemical space surrounding this compound. These related compounds are often precursors or structural analogs, and their synthetic routes highlight key chemical transformations.

For instance, the synthesis of 2-bromo-5-methylpyridin-3-amine can be achieved through the reduction of a nitro-precursor. In a typical reaction, 2-bromo-5-methyl-3-nitropyridine is treated with a reducing agent like iron powder in acetic acid. The reaction is initially warmed to initiate the reduction, then stirred at ambient temperature to completion. Following the reaction, a workup with a base to neutralize the acid and extraction with an organic solvent yields the desired aminopyridine. chemicalbook.com

The synthesis of 2,5-dibromo-3-methylpyridine often starts from 2-amino-3-methylpyridine. The initial step involves an acetylation to protect the amino group, followed by bromination. The resulting intermediate, 2-amino-3-methyl-5-bromopyridine, is then subjected to a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a bromide source, such as hydrobromic acid and cuprous bromide, to introduce the second bromine atom. google.com

Another related compound, 3-bromo-5-methylpyridine , can be synthesized from 3-nitro-5-chloropyridine. The synthesis involves a condensation reaction with diethyl malonate, followed by decarboxylation to introduce the methyl group. The nitro group is then reduced to an amine, which is subsequently converted to the bromide via a diazotization reaction in the presence of a bromine source. patsnap.com

The synthesis of 3-bromopyridine itself can be accomplished by the direct bromination of pyridine in the presence of sulfuric acid at elevated temperatures. google.com Alternatively, a diazotization reaction of 3-aminopyridine (B143674) in the presence of a bromide source is a common method. patsnap.com

Optimized Synthetic Conditions and Yield Enhancements

Optimizing synthetic conditions is crucial for maximizing yield, purity, and efficiency in the preparation of this compound. Key parameters that are often fine-tuned include the choice of catalysts, reagents, solvent systems, and temperature.

Role of Catalysts and Reagents (e.g., H2SO4)

In the acylation of aminopyridines, the use of a catalytic amount of a strong acid like sulfuric acid (H2SO4) can significantly enhance the reaction rate. For the synthesis of the structurally similar N-[5-bromo-2-methylpyridine-3-yl]acetamide, a few drops of 96% H2SO4 are added to a mixture of 5-bromo-2-methylpyridin-3-amine and acetic anhydride in acetonitrile. The acid protonates the nitrogen of the pyridine ring, which can increase the electrophilicity of the acetylating agent and facilitate the reaction.

The choice of acetylating agent also plays a crucial role. Acetic anhydride is a common and effective reagent. Acetyl chloride can also be used and is generally more reactive, which may necessitate stricter temperature control to avoid side reactions.

Solvent Systems and Temperature Control (e.g., Acetonitrile, Microwave Irradiation)

The selection of an appropriate solvent is critical for ensuring that the reactants are fully solvated and can interact effectively. Acetonitrile is a polar aprotic solvent that has been successfully employed in the synthesis of related N-(bromopyridinyl)acetamides. It offers good solubility for the starting materials and is relatively inert under the reaction conditions.

Temperature control is another key factor in optimizing the synthesis. The initial addition of the acetylating agent is often performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. Subsequently, the reaction temperature may be raised to ensure a reasonable reaction rate. For the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, a temperature of 60 °C is utilized.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. While a specific protocol for the microwave-assisted synthesis of this compound is not widely reported, the general application of microwave heating to the synthesis of N-heterocycles suggests its potential for significantly reducing reaction times in the acylation step. nih.gov

Scalability and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of process chemistry and safety.

Key considerations for scalability include:

Reagent Selection and Stoichiometry: On a large scale, the cost and safety of reagents are paramount. While highly reactive reagents may be suitable for small-scale synthesis, less hazardous and more cost-effective alternatives are often preferred for industrial production. The stoichiometry of the reagents must be carefully controlled to maximize yield and minimize the formation of impurities.

Heat Transfer and Temperature Control: The exothermic nature of the acylation reaction can pose a significant challenge on a large scale. Efficient heat transfer and precise temperature control are critical to prevent runaway reactions and ensure product quality. The choice of reactor design and cooling systems is crucial.

Mixing: Ensuring efficient mixing of the reactants is essential for achieving consistent reaction progress and avoiding localized "hot spots." The viscosity of the reaction mixture and the design of the stirring apparatus are important factors.

Workup and Purification: The workup and purification procedures must be adapted for large-scale operations. Extractions and filtrations can be time-consuming and generate large volumes of waste. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product with relatively simple equipment.

Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and final product. This includes considering the toxicity, flammability, and reactivity of all chemicals involved. For amidation reactions, the potential for thermal runaway and the handling of corrosive reagents like acetyl chloride require strict safety protocols.

Below is a data table summarizing the key reaction parameters for the synthesis of a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which can serve as a starting point for the optimization of the synthesis of this compound.

ParameterCondition
Starting Material 5-bromo-2-methylpyridin-3-amine
Reagent Acetic anhydride
Catalyst 96% H2SO4 (catalytic amount)
Solvent Acetonitrile
Temperature 60 °C
Reaction Time 30 minutes
Workup Evaporation, addition of water, filtration

This table provides a concise overview of a successful synthetic protocol for a closely related molecule, offering valuable insights for the development of a robust and scalable process for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the acetamide moiety. The electron-withdrawing nature of the bromine atom and the amide group, along with the electron-donating effect of the methyl group, will influence the chemical shifts of the pyridine ring protons.

The two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region, typical for aromatic compounds. The proton at the C2 position is likely to be a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position would also appear as a doublet. The amide proton (N-H) is expected to show a singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group attached to the pyridine ring would present as a singlet in the upfield region. The acetyl methyl protons are also expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 (Pyridine)8.0 - 8.5Doublet (d)2.0 - 3.0
H4 (Pyridine)7.8 - 8.2Doublet (d)2.0 - 3.0
NH (Amide)9.5 - 10.5Singlet (s)-
CH₃ (Pyridine)2.3 - 2.6Singlet (s)-
CH₃ (Acetyl)2.0 - 2.3Singlet (s)-

Note: The predicted values are based on the analysis of similar substituted pyridine and acetamide compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon atom attached to the bromine (C6) is expected to be significantly downfield due to the halogen's deshielding effect. The carbonyl carbon of the acetamide group will appear at the most downfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
C2 (Pyridine)145 - 150
C6 (Pyridine)140 - 145
C3 (Pyridine)135 - 140
C5 (Pyridine)130 - 135
C4 (Pyridine)120 - 125
CH₃ (Acetyl)23 - 26
CH₃ (Pyridine)17 - 20

Note: These assignments are predicted based on established substituent effects on pyridine ring chemical shifts.

To unambiguously confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the signals of the aromatic protons to their corresponding aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation pattern of this compound is expected to involve characteristic cleavages of the amide bond and the pyridine ring. A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would lead to the formation of an acylium ion and a substituted aminopyridine radical cation. nih.gov Another likely fragmentation is the loss of the bromine atom.

Table 3: Expected Key Fragment Ions in the EI-MS of this compound

m/z ValueProposed Fragment Ion
229/231[M]⁺ (Molecular Ion)
187/189[M - CH₂CO]⁺
171[M - Br]⁺
148[M - Br - HCN]⁺
43[CH₃CO]⁺

Note: The m/z values for bromine-containing fragments will show the characteristic isotopic pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In positive ion mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion. The accurate mass of this ion can be measured using a high-resolution mass spectrometer, which allows for the determination of the elemental composition.

The calculated monoisotopic mass of C₈H₉BrN₂O is 227.9898 Da. Therefore, in a high-resolution ESI-MS spectrum, the protonated molecule [C₈H₁₀BrN₂O]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton.

Table 4: Expected Ions in the ESI-MS of this compound

IonCalculated m/z (Monoisotopic)
[M+H]⁺228.9976
[M+Na]⁺250.9796

The combination of these spectroscopic techniques provides a detailed and unambiguous structural elucidation of this compound, confirming the connectivity and substitution pattern of the molecule.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available, detailed experimental spectroscopic data for the compound This compound .

Specifically, research articles containing High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectra for this exact molecule could not be located in scholarly sources.

While information exists for isomeric and structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of such data. Generating an article with the requested detailed analysis and data tables would not be possible without fabricating information, which would violate the principles of scientific accuracy.

Therefore, the following article cannot be generated as per the specified instructions due to the lack of necessary research findings in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Correlation with Theoretical Electronic Transitions

The electronic absorption spectrum of this compound is a key characteristic for its identification and for understanding its electronic structure. Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), provide valuable insights into the nature of the electronic transitions that give rise to the observed absorption bands. By comparing the calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbital transitions with the experimentally obtained UV-Vis spectrum, a detailed electronic characterization of the molecule can be achieved.

A comprehensive analysis involves calculating the electronic absorption spectra in both the gas phase and in various solvents to account for solvent effects on the electronic transitions. The primary electronic transitions are generally from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). However, other transitions, such as those from HOMO-1 to LUMO or HOMO to LUMO+1, can also be significant.

For this compound, the theoretical electronic transitions, as determined by TD-DFT calculations, can be compared with its experimental UV-Vis spectrum. This comparison allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule.

Below is a table summarizing the calculated and experimental electronic absorption data for this compound.

Theoretical λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

The correlation between the theoretical and experimental data is crucial for validating the computational methodology used. Discrepancies between the calculated and observed spectra can often be attributed to factors such as the limitations of the theoretical model, solvent effects not fully accounted for in the calculations, and vibrational broadening of the experimental absorption bands. A close agreement between the theoretical and experimental λmax values, along with significant oscillator strengths for the calculated transitions, would provide strong evidence for the accuracy of the computational model in describing the electronic structure of this compound.

Crystallographic Analysis and Solid State Structure of N 6 Bromo 5 Methylpyridin 3 Yl Acetamide and Analogs

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for N-(6-Bromo-5-methylpyridin-3-yl)acetamide were identified. Therefore, a quantitative analysis of its solid-state structure is not possible. This includes:

Polymorphism and Crystalline Forms

There are no studies available that investigate the potential for polymorphism in this compound. The existence of different crystalline forms has not been reported.

While crystallographic data for structural analogs and isomers exist, the strict focus on This compound as per the instructions precludes their inclusion in this article. Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis would be required to provide the detailed structural information requested.

Computational Chemistry and Quantum Mechanical Investigations of N 6 Bromo 5 Methylpyridin 3 Yl Acetamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric, energetic, and chemical properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to map the distribution of electrons within the molecule, which governs its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. bohrium.com It is favored for its balance of accuracy and computational efficiency. In a typical study, the geometry of N-(6-Bromo-5-methylpyridin-3-yl)acetamide would be optimized to find its lowest energy conformation.

This process is often performed using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov The choice of basis set is crucial for accuracy; common choices include Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions to better describe electron distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding. nih.gov

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. rsc.orgnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for geometry and energy. nih.gov For a molecule like this compound, ab initio calculations would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional structure and its energetic stability. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. tandfonline.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the electron density of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

Parameter Method/Basis Set Energy (eV)
EHOMO B3LYP/6-311++G(d,p) -6.50
ELUMO B3LYP/6-311++G(d,p) -1.25

| Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.dereadthedocs.io It is calculated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive potential, electron-poor, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would identify the electron-rich areas, such as the carbonyl oxygen and the pyridine (B92270) nitrogen, as potential sites for electrophilic interaction, and electron-deficient areas as sites for nucleophilic interaction. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability arising from these effects. uni-muenchen.deacs.org It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of charge delocalization. researchgate.net For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyridine ring and carbonyl group, providing insight into the molecule's electronic stability. tandfonline.com

Table 2: Hypothetical NBO Analysis Data (Major Interactions) This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (1) Npyridine π* (C-C)ring 20.5
LP (2) Ocarbonyl π* (C-N)amide 45.2

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. rsc.orgresearchgate.net These calculations are typically done using DFT methods, such as B3LYP, following a geometry optimization, as the vibrational frequencies must be calculated at a stationary point on the potential energy surface. nih.gov

The computed frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions. nih.gov For this compound, these calculations would help assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the C=O stretch of the acetamide (B32628) group, the C-N stretching of the pyridine ring, and the C-Br stretch. Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. mdpi.com

Reactivity Indices and Chemical Activity Prediction

The chemical reactivity of this compound can be predicted and understood through the calculation of various reactivity indices derived from quantum mechanical methods, such as Density Functional Theory (DFT). These indices offer a quantitative measure of the molecule's susceptibility to different types of chemical reactions. While specific experimental or computational studies on this compound are not widely available in the public domain, the reactivity of substituted pyridines and N-phenylacetamides has been explored, providing a framework for understanding its likely chemical behavior. acs.orgnih.govmdpi.com

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Electronegativity indicates the tendency of a molecule to attract electrons, and chemical hardness is a measure of resistance to change in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. acs.org

Table 1: Hypothetical Reactivity Indices for this compound (Note: These values are illustrative and would require specific quantum chemical calculations for confirmation.)

Reactivity IndexPredicted Value (Arbitrary Units)Implication for Chemical Activity
HOMO EnergyHighGood electron donor at specific sites
LUMO EnergyLowSusceptible to nucleophilic attack
HOMO-LUMO GapModerateKinetically stable with moderate reactivity
Electronegativity (χ)HighTends to attract electrons
Chemical Hardness (η)ModerateModerately resistant to electronic change
Electrophilicity Index (ω)ModerateCan act as an electrophile in certain reactions

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its atomic coordinates. wikipedia.orgnih.gov

For molecules like this compound, key conformational flexibility arises from the rotation around single bonds, particularly the bond connecting the pyridine ring to the acetamide nitrogen and the bond within the acetamide group itself. The planarity of the amide bond is a significant feature, but rotations around the C-N bond linking the amide to the pyridine ring will lead to different spatial orientations of the two ring systems. The presence of the methyl and bromo substituents on the pyridine ring can introduce steric hindrance that influences the preferred conformations.

A potential energy surface map would reveal the low-energy conformers, representing the most probable shapes of the molecule, and the transition states that connect them. researchgate.net The relative energies of these conformers can be used to determine their population distribution at a given temperature. Studies on similar N-arylacetamides suggest that the dihedral angle between the aromatic ring and the amide plane is a key determinant of conformational preference. acs.org

Table 2: Key Conformational Parameters for this compound (Note: The values presented are for illustrative purposes and would need to be determined through computational analysis.)

Dihedral AngleDescriptionPredicted Stable Angle(s) (degrees)
C(pyridine)-C(pyridine)-N(amide)-C(carbonyl)Rotation of the acetamide group relative to the pyridine ringMultiple stable conformers expected due to steric and electronic effects
C(pyridine)-N(amide)-C(carbonyl)-C(methyl)Torsion within the acetamide groupExpected to be close to 180° (trans) due to amide planarity

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their structural fluctuations, stability, and interactions with their environment, such as a solvent or a biological macromolecule. nih.govmdpi.com An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.

Ligand Stability and Protein-Ligand Complex Dynamics

In the context of drug design and molecular biology, MD simulations are invaluable for studying the stability of a ligand when bound to a protein. nih.govnih.gov If this compound were to be investigated as a potential inhibitor of an enzyme, for instance, MD simulations could be used to assess the stability of the protein-ligand complex.

A key metric for evaluating the stability of the ligand in the binding pocket is the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. researchgate.netyoutube.com A low and stable RMSD value suggests that the ligand remains in a consistent binding pose, indicating a stable interaction. Conversely, a high and fluctuating RMSD may indicate that the ligand is unstable in the binding site and may be dissociating. Analysis of the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic contacts, can also be monitored throughout the simulation to understand the key determinants of binding affinity. nih.govnih.gov

Table 3: Illustrative MD Simulation Metrics for Ligand Stability (Note: These are example metrics and would be specific to a particular protein-ligand complex.)

MetricDescriptionFavorable Value
Ligand RMSDRoot-mean-square deviation of the ligand's heavy atoms from a reference structure.Low and stable (e.g., < 2 Å)
Protein RMSDRoot-mean-square deviation of the protein's backbone atoms.Stable after an initial equilibration period
Hydrogen BondsNumber of hydrogen bonds between the ligand and protein over time.Consistent and high number
Binding Free EnergyCalculated energy of binding, often using methods like MM-PBSA or MM-GBSA.Low (more negative) value indicates stronger binding

Conformational Changes and Flexibility

MD simulations also provide detailed information about the internal flexibility and conformational changes of this compound, both in isolation and when bound to a protein. The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the more flexible regions of the molecule. For this compound, the terminal methyl group of the acetamide and the methyl group on the pyridine ring would be expected to show higher RMSF values, indicating greater mobility.

When bound to a protein, the flexibility of the ligand may be reduced as it adopts a more rigid conformation to fit within the binding site. However, some degree of flexibility is often necessary for the ligand to adapt to the dynamic nature of the protein. MD simulations can capture these induced-fit effects and reveal how the conformational preferences of the ligand may shift upon binding. nih.gov Understanding the conformational dynamics of this compound is crucial for rationalizing its biological activity and for the design of analogues with improved properties.

Chemical Reactivity and Derivatization Studies of N 6 Bromo 5 Methylpyridin 3 Yl Acetamide

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the pyridine (B92270) ring makes N-(6-Bromo-5-methylpyridin-3-yl)acetamide an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of more complex molecules.

Suzuki Cross-Coupling with Arylboronic Acids for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures. While specific studies on this compound are not extensively documented in publicly available literature, research on the closely related isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, provides significant insights into the expected reactivity. In these studies, the bromopyridine derivative is coupled with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures (85–95°C). mdpi.com

The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. This versatility allows for the synthesis of a diverse library of N-(5-methyl-6-arylpyridin-3-yl)acetamide derivatives. The yields of these reactions are generally moderate to good, demonstrating the efficiency of the Suzuki coupling for modifying the pyridine core.

Below is a table summarizing the Suzuki cross-coupling reactions of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids, which can be considered indicative of the reactivity of this compound under similar conditions.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1588
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1575
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578

Other Cross-Coupling Strategies for Bromopyridines

Beyond the Suzuki coupling, the bromo group in this compound can participate in a range of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method provides a direct route to 6-alkynyl-5-methylpyridin-3-yl acetamides, which are valuable intermediates for the synthesis of various heterocyclic compounds. Studies on other 2-amino-3-bromopyridines have shown that a variety of terminal alkynes can be coupled with high efficiency. scirp.orgscirp.org

Heck Coupling: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted pyridine. This reaction is catalyzed by a palladium complex and requires a base. The Heck reaction is a powerful tool for the vinylation of aryl halides and provides access to pyridyl-substituted alkenes. mdpi.commdpi.com

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield N-aryl or N-alkyl derivatives of 6-amino-5-methylpyridin-3-yl acetamide (B32628). This reaction is particularly useful for introducing diverse amine functionalities onto the pyridine ring. Research on other 6-bromopurine (B104554) nucleosides has demonstrated efficient C-N bond formation with arylamines using palladium acetate (B1210297) and a Xantphos ligand. nih.govnih.gov

Nucleophilic Substitution Reactions Involving the Bromo Group

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. The bromo group in this compound can be displaced by a variety of nucleophiles, particularly when the reaction is facilitated by electron-withdrawing groups on the ring or under forcing conditions.

Common nucleophiles that can be employed in these reactions include:

Amines: Reaction with primary or secondary amines can lead to the formation of 6-amino-substituted pyridine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides can yield the corresponding 6-alkoxy-5-methylpyridin-3-yl acetamides.

Thiols: Thiols can react in the presence of a base to displace the bromide and form 6-(alkylthio)- or 6-(arylthio)-substituted pyridines.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.

Transformations of the Acetamide Moiety

The acetamide group at the 3-position of the pyridine ring offers further opportunities for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis to Amine

The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 6-Bromo-5-methylpyridin-3-amine. This transformation is a standard procedure in organic synthesis and provides access to the free amino group, which can then be further functionalized. For instance, it can be diazotized and converted to other functional groups or used in coupling reactions.

Reduction of the Amide Group to Amine

The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group, converting the acetamide into an ethylamine (B1201723) derivative, N-ethyl-6-bromo-5-methylpyridin-3-amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107). This reduction provides a route to secondary amines with an ethyl substituent on the nitrogen atom.

N-Alkylation and Acylation Reactions

The amide nitrogen in this compound is generally less nucleophilic than an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under appropriate basic conditions, it can be deprotonated to form an amidate anion, which is a potent nucleophile capable of undergoing N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved by treating this compound with a strong base followed by an alkylating agent. Typical bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide, which are capable of deprotonating the amide. The resulting amidate can then react with various alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to furnish the corresponding N-alkylated products. The choice of solvent is crucial and aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to facilitate the reaction. While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of N-arylacetamides suggests that this transformation is feasible under standard conditions. stackexchange.com

N-Acylation: Further acylation of the amide nitrogen to form an imide derivative is also a possible transformation. This can be accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For substrates with an internal nucleophilic catalyst, such as a pyridine ring, the acylation can proceed under mild conditions. semanticscholar.org The pyridine nitrogen can act as an internal catalyst, forming a reactive acylpyridinium intermediate that facilitates the intramolecular acylation of the amide nitrogen. semanticscholar.org

Reaction Type Reagents and Conditions Expected Product Reference
N-Alkylation1. Strong base (e.g., NaH) in aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (e.g., CH3I, CH3CH2Br)N-Alkyl-N-(6-bromo-5-methylpyridin-3-yl)acetamide stackexchange.com
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine, triethylamine)N-Acyl-N-(6-bromo-5-methylpyridin-3-yl)acetamide (an imide) semanticscholar.org

Pyridine Ring Modifications

The pyridine ring of this compound can undergo modifications such as oxidation of the ring nitrogen and electrophilic aromatic substitution, although the latter is influenced by the existing substituents.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this purpose. arkat-usa.org The reaction is generally carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at or below room temperature. The resulting N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties and reactivity of the pyridine ring. Pyridine N-oxides are valuable intermediates in their own right, enabling further functionalization of the pyridine ring that may not be possible with the parent pyridine. scripps.edu While specific literature on the N-oxidation of 3-substituted pyridines indicates that the reaction proceeds readily, the electronic nature of other ring substituents can influence the reaction rate. tandfonline.com

Reactant Oxidizing Agent Solvent Product Reference
This compoundm-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM)This compound N-oxide arkat-usa.org

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on the ring of this compound further influence the position and feasibility of such reactions. The acetamido group at the 3-position is an ortho-, para-directing group, while the methyl group at the 5-position is also an activating ortho-, para-director. The bromine atom at the 6-position is a deactivating ortho-, para-director.

Considering the directing effects of these groups, electrophilic attack would be directed to the positions ortho and para to the activating groups. The most likely positions for electrophilic attack would be the C2 and C4 positions. However, the pyridine nitrogen deactivates the ortho (C2 and C6) and para (C4) positions. Therefore, electrophilic aromatic substitution on this highly substituted and deactivated pyridine ring would be challenging and likely require harsh reaction conditions. If a reaction were to occur, it would likely be at the C4 position, influenced by the directing effects of the acetamido and methyl groups, though the deactivating effect of the pyridine nitrogen at this position is significant. A potential electrophilic substitution could be bromination using N-bromosuccinimide (NBS). nih.gov

Synthesis of Structurally Diverse Pyridine Derivatives

One of the most powerful applications of this compound is its use as a scaffold for the synthesis of more complex and structurally diverse pyridine derivatives, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is well-suited for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.org In this reaction, the bromo-substituted pyridine can be coupled with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst and a base. A study on the structurally related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrated its successful use in Suzuki-Miyaura reactions to produce a range of biaryl and heteroaryl pyridine derivatives. nih.gov This suggests that this compound would behave similarly, allowing for the introduction of a wide array of substituents at the 6-position. The reaction conditions typically involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a base such as potassium phosphate, and a solvent system like 1,4-dioxane and water. nih.gov

Reactant A Reactant B Catalyst Base Solvent Product Type Reference
This compoundArylboronic acidPd(PPh3)4K3PO41,4-Dioxane/Water6-Aryl-N-(5-methylpyridin-3-yl)acetamide nih.gov
This compoundHeteroarylboronic acidPd(PPh3)4K3PO41,4-Dioxane/Water6-Heteroaryl-N-(5-methylpyridin-3-yl)acetamide nih.gov

This reactivity allows for the systematic modification of the pyridine core, providing access to libraries of compounds with diverse electronic and steric properties for various applications, including medicinal chemistry and materials science.

Structure Activity Relationship Sar Investigations in Pyridyl Acetamide Chemotypes

Influence of Halogenation (Bromine) Position on Reactivity and Structure

The introduction of a halogen atom, such as bromine, onto a pyridine (B92270) ring significantly alters the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions. The position of the bromine atom on the pyridyl acetamide (B32628) scaffold is a critical determinant of its chemical behavior. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, and electron-donating through resonance (+R effect) due to their lone pairs of electrons. In the case of pyridine, a π-deficient system, the inductive effect generally dominates, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution.

The specific placement of the bromine atom in N-(6-Bromo-5-methylpyridin-3-yl)acetamide at the 6-position influences the electron density distribution across the entire ring. This positioning can affect the basicity of the pyridine nitrogen and the reactivity of the other ring positions. Furthermore, the presence of a halogen atom can lead to the formation of halogen bonds, which are noncovalent interactions where the halogen acts as an electrophilic region (σ-hole) and interacts with a nucleophile. researchgate.net The strength and geometry of these halogen bonds are highly dependent on the position of the halogen on the aromatic ring. researchgate.netnih.gov This interaction can be crucial for the binding of the molecule to biological targets, such as proteins, influencing its pharmacological activity. nih.gov The nature of halogen-bonding interactions increases with the atomic number and polarizing nature of the halogen, making bromine a significant contributor to these interactions. nih.gov

Impact of Methyl Substitution on Molecular Properties and Interactions

Beyond its electronic contributions, the methyl group also introduces steric bulk. This steric hindrance can influence the preferred conformation of the molecule and affect its ability to interact with other molecules or biological targets. For instance, a methyl group positioned ortho to a coordinating atom can sterically hinder interactions. researchgate.net In some cases, the presence of an ortho-methyl group on an aryl imine has been shown to cause a slight decrease in enantioselectivity in catalytic reactions. acs.org The methyl group can also participate in weaker, yet significant, noncovalent interactions, such as van der Waals forces and CH/π interactions, which can contribute to the stability of ligand-receptor complexes. scielo.org.mx The interplay between the electronic and steric effects of the methyl group is a key factor in the structure-activity relationship of this chemotype.

Role of the Acetamide Group in Directing Chemical Transformations

The acetamide group (CH3CONH-) at the 3-position is a crucial functional moiety that significantly governs the chemical and physical properties of this compound. The acetamide linkage consists of a carbonyl group directly attached to a nitrogen atom, resulting in a resonance-stabilized system. patsnap.com This functional group is a key player in forming intermolecular hydrogen bonds, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. scielo.org.mx These interactions are fundamental in molecular recognition processes, including the binding of the molecule to biological targets and its crystal packing.

In terms of chemical reactivity, the acetamide group is an ortho-, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring, although its influence on the already electron-deficient pyridine ring is more complex. The reactivity of the acetamide group itself is also noteworthy. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid. patsnap.com Additionally, amides can undergo various chemical transformations, such as the Hofmann rearrangement, which converts the amide into a primary amine with one less carbon atom. patsnap.combyjus.com The presence and orientation of the acetamide group are therefore critical in defining the molecule's interaction profile and its potential for further chemical modification. The acylation of amines to form amides is a common reaction, often carried out in the presence of a base like pyridine to neutralize the HCl produced. ncert.nic.in

Comparative Analysis with Related Pyridine and Acetamide Derivatives

To understand the specific contributions of the bromo, methyl, and acetamide groups to the properties of this compound, a comparative analysis with structurally related derivatives is insightful. The activity of a compound can be significantly altered by the presence, absence, or positional changes of these functional groups.

For instance, removing the bromine atom would likely increase the electron density of the pyridine ring, potentially altering its reactivity and basicity. Comparing this compound with its non-brominated analog, N-(5-methylpyridin-3-yl)acetamide, would highlight the electronic and steric influence of the bromine atom. Similarly, a comparison with N-(6-Bromo-pyridin-3-yl)acetamide would elucidate the role of the methyl group.

The position of the substituents is also critical. Isomers such as N-(5-bromo-2-methylpyridin-3-yl)acetamide or N-(3-bromo-6-methylpyridin-2-yl)acetamide would exhibit different electronic and steric profiles, leading to distinct chemical and biological properties. nih.govguidechem.com For example, moving the methyl group from the 5- to the 2-position could introduce steric hindrance near the pyridine nitrogen, affecting its ability to act as a ligand or base.

Furthermore, modifications to the acetamide side chain, such as replacing the acetyl group with a larger acyl group (e.g., in N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide), would alter the molecule's lipophilicity, size, and potential for π-π stacking interactions, thereby influencing its biological activity. nih.gov Structure-activity relationship studies on similar heterocyclic acetamides have shown that even subtle changes, like the introduction of a cyano group or altering the heterocyclic core from pyridine to pyrimidine, can result in significant changes in activity. mdpi.com

Below is a table comparing this compound with some of its related derivatives.

Compound NameCAS NumberMolecular FormulaKey Differences from this compound
This compound 96206-67-6C8H9BrN2O-
N-(5-bromo-2-methylpyridin-3-yl)acetamide1301214-71-0C8H9BrN2OPositional isomer: Bromo at C5, Methyl at C2
N-(3-bromo-6-methylpyridin-2-yl)acetamide875051-78-8C8H9BrN2OPositional isomer: Acetamido at C2, Bromo at C3, Methyl at C6
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamideNot AvailableC14H13BrN2OPhenylacetamide side chain instead of acetamide

Computational SAR Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for investigating the structure-activity relationships of pyridyl acetamide chemotypes at a molecular level. benthamdirect.com These in silico techniques allow for the prediction and analysis of how these molecules might interact with specific biological targets, providing insights that can guide the design of more potent and selective compounds. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a specific protein target. nih.gov The process involves sampling a large number of possible conformations and positions of the ligand within the protein's binding site and then scoring them based on a force field that estimates the binding affinity. The resulting docking score or binding energy provides a prediction of how strongly the ligand will bind to the target. researchgate.net

These simulations can reveal multiple possible binding modes for a single ligand, with the most populated and lowest energy conformations being the most probable. nih.govmdpi.com For pyridyl acetamide derivatives, docking studies can predict how the pyridine ring, the acetamide group, and the various substituents orient themselves within the binding pocket to maximize favorable interactions. The predicted binding affinity, often expressed as a negative value in kcal/mol, can be correlated with experimentally determined biological activity (e.g., IC50 values) to build a predictive SAR model. nih.govresearchgate.net

A crucial outcome of molecular docking is the detailed visualization of the intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. researchgate.net This allows for the identification of key interaction sites on the ligand that are essential for binding.

For this compound, these interactions could include:

Hydrogen Bonds: The acetamide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Halogen Bonds: The bromine atom at the 6-position can form halogen bonds with electron-rich residues (e.g., the backbone carbonyls of amino acids). nih.gov

Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

By identifying which of these interactions are most critical for binding, computational studies can rationalize the observed SAR and guide the design of new derivatives with improved affinity. For example, if a hydrogen bond with the acetamide group is found to be crucial, modifications to this group would be approached with caution. Conversely, if a region of the binding pocket is found to be unoccupied, it might suggest a site for adding new functional groups to the ligand to form additional favorable interactions.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for N-(6-Bromo-5-methylpyridin-3-yl)acetamide and its Analogues

While established methods for the synthesis of N-arylacetamides exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its analogues. archivepp.com Current approaches often rely on the acylation of the corresponding amine, 6-bromo-5-methylpyridin-3-amine. Future methodologies could explore innovative strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

One promising area of investigation is the application of C-H activation strategies. mdpi.comacs.org Direct C-H amidation of a suitable 2-bromo-3-methylpyridine (B184072) precursor could provide a more atom-economical and step-efficient synthesis. Research in this direction would involve the exploration of novel transition-metal catalysts capable of selectively activating the C-H bond at the 5-position of the pyridine (B92270) ring.

Furthermore, the development of flow chemistry protocols for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility. Continuous-flow reactors could enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction times and waste generation.

The synthesis of a diverse library of analogues is also a key future direction. This could involve the exploration of alternative acylating agents to introduce different functional groups in place of the acetyl group. Additionally, developing methods to modify the pyridine core, for instance, by replacing the bromine atom via cross-coupling reactions prior to the introduction of the acetamide (B32628) group, would significantly expand the accessible chemical space. nih.gov

Advanced Spectroscopic and Crystallographic Studies for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential interactions with other molecules. Future research should employ advanced spectroscopic and crystallographic techniques to gain deeper structural insights.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy can provide a wealth of information about the molecule's conformation and dynamics in solution. ipb.ptresearchgate.net Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals. ipb.pt More advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred orientation of the acetamido group relative to the pyridine ring. diva-portal.org Solid-state NMR studies could also be valuable for understanding the structure and packing of the molecule in the solid state. scilit.com

Single-crystal X-ray diffraction analysis would provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. researchgate.netacs.orgnih.gov Obtaining a high-quality crystal structure would allow for a detailed examination of the molecular geometry and the role of the substituents in influencing the crystal packing. This information is invaluable for computational modeling and for understanding the solid-state properties of the material.

Comprehensive Theoretical and Computational Modeling of Reactivity and Interactions

In conjunction with experimental studies, comprehensive theoretical and computational modeling will be instrumental in elucidating the reactivity and interaction patterns of this compound. rsc.orgrsc.org

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies, and electrostatic potential of the molecule. researchgate.net These calculations can help rationalize the observed reactivity, for example, by predicting the most likely sites for electrophilic or nucleophilic attack. DFT can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and kinetics.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule in different solvent environments. shu.edu This can provide a more realistic picture of the molecule's behavior in solution and can be particularly useful for understanding its interactions with biological macromolecules, should it be explored in a medicinal chemistry context.

Future computational studies could also focus on modeling the non-covalent interactions, such as halogen bonding, that the bromine atom might participate in. arxiv.org Understanding these interactions is crucial for predicting the self-assembly of the molecule and its binding to other species. The synergy between these computational approaches and experimental data will be key to building a robust understanding of the chemical behavior of this compound. rsc.org

Exploration of this compound as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The functional group handles present in this compound, particularly the bromine atom, make it an attractive and versatile building block for the synthesis of more complex molecules. nih.gov Future research should focus on systematically exploring its utility in the construction of novel heterocyclic scaffolds and other intricate molecular architectures.

The bromine atom at the 6-position is well-suited for a variety of transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at this position. This versatility opens the door to the synthesis of a vast array of novel pyridine derivatives with potentially interesting biological or material properties.

Furthermore, the acetamido group can act as a directing group in certain reactions or can be hydrolyzed to the corresponding amine, which can then be further functionalized. nih.gov This provides an additional point of diversification for synthetic strategies.

A key area for future exploration would be the use of this building block in the synthesis of fused heterocyclic systems . For example, intramolecular cyclization reactions involving a substituent introduced at the 6-position could lead to the formation of novel bicyclic or polycyclic aromatic systems containing the pyridine ring. The development of such synthetic strategies would significantly enhance the value of this compound as a synthetic intermediate. mdpi.com

Contribution to Fundamental Understanding of Pyridine and Acetamide Chemistry

Systematic studies on this compound can contribute significantly to the fundamental understanding of pyridine and acetamide chemistry. The interplay of the electronic effects of the bromo, methyl, and acetamido substituents on the reactivity of the pyridine ring is a subject of academic interest. nih.gov

Future research could involve a systematic investigation of the substituent effects on the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. imperial.ac.uk Comparing the reactivity of this compound with that of simpler, less substituted pyridines would provide valuable data for quantitative structure-activity relationship (QSAR) studies.

The acetamido group itself presents interesting chemical properties. Studies on its rotational barrier around the C-N bond and its influence on the basicity of the pyridine nitrogen would provide a deeper understanding of the conformational and electronic properties of N-arylacetamides. archivepp.com

Ultimately, a thorough investigation of the chemistry of this compound will not only expand the toolkit of synthetic organic chemists but also enrich the fundamental knowledge base of heterocyclic chemistry, which is a cornerstone of medicinal and materials science. nih.govnumberanalytics.comresearchgate.net

Q & A

Q. What are the established synthetic routes for N-(6-Bromo-5-methylpyridin-3-yl)acetamide, and how can reaction conditions be optimized for reproducibility?

A common method involves Suzuki-Miyaura cross-coupling reactions. For example, N-[5-Bromo-2-methylpyridine-3-yl]acetamide (a structurally related compound) was synthesized using tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,4-dioxane, with potassium phosphate and water as co-solvents. The reaction proceeds at 85–95°C for >15 hours, yielding 85% product after purification via column chromatography . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction time.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments. For example, methyl groups in pyridine derivatives show distinct downfield shifts due to bromine's electron-withdrawing effects.
  • Mass Spectrometry (EI-MS): Molecular ion peaks and fragmentation patterns verify molecular weight (e.g., m/z 243.07 for the parent compound) .
  • X-ray Crystallography: Resolves conformational preferences and bond angles, as demonstrated for similar acetamide derivatives in ligand-protein interaction studies .

Q. What are the typical reactivity patterns of brominated pyridine-acetamide derivatives in cross-coupling reactions?

The bromine atom at the pyridine 6-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Steric hindrance from the 5-methyl group may slow reactivity compared to non-methylated analogs. Methanol or THF is often used as a co-solvent to enhance solubility of aryl boronic acid partners .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives for biological activity studies?

Density Functional Theory (DFT) and molecular docking predict electronic properties and binding affinities. For example, acetamide-pyridine hybrids were computationally screened for interactions with bacterial targets (e.g., penicillin-binding proteins), followed by synthesis and antibacterial assays . Parameters like HOMO-LUMO gaps and electrostatic potential maps correlate with observed bioactivity.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar bromopyridine-acetamide derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For example, variable-temperature NMR experiments (e.g., 298–323 K) can identify dynamic conformational changes, as applied to N-lactosylacetamide derivatives . Cross-validation with High-Resolution Mass Spectrometry (HRMS) and isotopic labeling further clarifies ambiguous peaks.

Q. How does the 5-methyl group influence the compound’s physicochemical properties and downstream applications?

The methyl group increases hydrophobicity (logP ~1.8 vs. ~1.2 for non-methylated analogs) and steric bulk, affecting solubility and reactivity. In antibacterial studies, methyl-substituted derivatives showed enhanced membrane permeability compared to halogen-only analogs, as seen in fluoropyridine-oxazolidinone hybrids .

Q. What methodologies are used to study intermolecular interactions between this compound and biological targets?

  • Saturation Transfer Difference (STD) NMR: Identifies binding epitopes in ligand-protein complexes.
  • X-ray Crystallography: Resolves binding modes, as demonstrated for galectin-3 interactions with N-lactosylacetamides .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.